2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride
Description
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
Molecular Formula |
C7H4ClNO4S |
|---|---|
Molecular Weight |
233.63 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10) |
InChI Key |
OMEFBNBDASEELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with sulfonyl chloride derivatives. One common method includes the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction yields 2-substituted benzoxazole derivatives, which can then be further functionalized to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imine and enamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various functionalized benzoxazole derivatives .
Scientific Research Applications
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride has a wide range of scientific research applications:
- **Medicinal Chemistry
Biological Activity
2-Hydroxy-1,3-benzoxazole-7-sulfonyl chloride is a sulfonamide derivative of benzoxazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C_7H_6ClN_O_3S. Its structure features a benzoxazole ring with a hydroxyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cellular responses to external stimuli.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimal inhibitory concentrations (MIC) against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | High |
This compound shows selective antibacterial activity primarily against Gram-positive bacteria and moderate antifungal effects against C. albicans.
Anticancer Activity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results are presented in Table 2.
| Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (Breast) | 15 | 5 |
| HepG2 (Liver) | 20 | 4 |
| A549 (Lung) | 10 | 6 |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
Case Studies
- Leishmania Major : In a high-throughput screening study, derivatives of benzoxazole including sulfonamide compounds were tested for cytotoxicity against Leishmania major. The results indicated that certain analogs exhibited significant anti-parasitic effects with an EC50 value of 7.9 µM .
- Trypanosoma brucei : Research demonstrated that compounds similar to this compound showed promising activity against Trypanosoma brucei, indicating potential applications in treating diseases like sleeping sickness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
